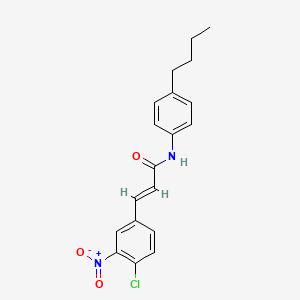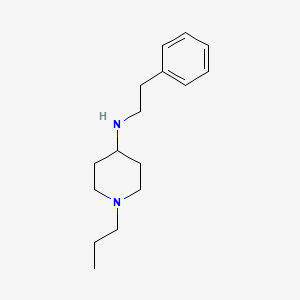
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide, commonly known as BNPPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BNPPA belongs to the family of acrylamide derivatives and is known for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of BNPPA is not fully understood; however, it is believed to act through multiple pathways. BNPPA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, BNPPA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BNPPA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. BNPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BNPPA has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BNPPA is its high potency and specificity towards cancer cells and inflammation. However, one of the limitations of BNPPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA.
Orientations Futures
There are several future directions for the research on BNPPA. One potential area of research is the development of more efficient methods for synthesizing BNPPA. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA in vivo. Furthermore, the potential therapeutic applications of BNPPA in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of BNPPA derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutics.
Méthodes De Synthèse
BNPPA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-butylaniline, followed by the reduction of the nitro group and the acylation of the resulting compound with acryloyl chloride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
BNPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-3-4-14-5-9-16(10-6-14)21-19(23)12-8-15-7-11-17(20)18(13-15)22(24)25/h5-13H,2-4H2,1H3,(H,21,23)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPOUCSDOBCSLV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)

![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)

![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)
